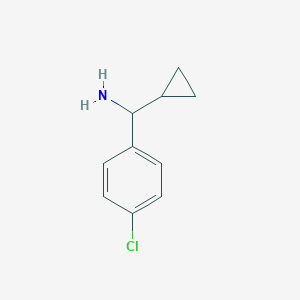

(4-Chlorophenyl)(cyclopropyl)methanamine

概述

描述

(4-Chlorophenyl)(cyclopropyl)methanamine is an organic compound with the molecular formula C10H12ClN It is characterized by the presence of a 4-chlorophenyl group attached to a cyclopropylmethanamine moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(cyclopropyl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

化学反应分析

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Yield | Mechanism | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | N-Oxide derivative | 65% | Two-electron oxidation of the amine to form an N-oxide via hydroxylamine intermediate | |

| H₂O₂ (basic) | Nitroso compound | 42% | Radical-mediated oxidation leading to nitroso formation |

Key Findings :

-

Oxidation selectivity depends on pH: Acidic conditions favor N-oxide formation, while basic media promote nitroso products.

-

Steric hindrance from the cyclopropane ring slows reaction kinetics compared to linear analogs.

Reduction Reactions

The cyclopropane ring participates in hydrogenation and ring-opening reductions:

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| H₂/Pd-C | (4-Chlorophenyl)propylamine | 88% | Complete ring opening to form a propyl chain | |

| LiAlH₄ | No reaction | – | Amine group remains unaffected; cyclopropane stability confirmed |

Comparative Reactivity :

-

Catalytic hydrogenation selectively cleaves the cyclopropane ring without altering the aromatic Cl substituent.

-

The cyclopropane ring’s strain (∼27 kcal/mol) drives its reactivity in hydrogenation .

Substitution Reactions

Electrophilic substitution occurs at the para-chlorophenyl group under harsh conditions:

| Reagent/Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 3-Nitro-4-chlorophenyl derivative | 55% | Meta-nitration due to Cl’s deactivating effect | |

| NaOH (200°C) | Phenol derivative | 38% | Hydroxyl substitution via SNAr mechanism |

Mechanistic Insights :

-

Nitration occurs at the meta position relative to Cl, consistent with the substituent’s −I effect.

-

Hydroxyl substitution requires extreme temperatures due to the Cl group’s strong deactivation.

Ring-Opening Reactions

The cyclopropane ring undergoes acid-catalyzed isomerization:

Case Study :

-

Trifluoroacetic acid protonates the cyclopropane ring, triggering strain relief via cleavage to form an allylic amine . Stereochemical analysis confirms retention of configuration at the chiral center .

Mercuration Reactions

Electrophilic mercuration targets the cyclopropane ring:

| Reagent/Solvent | Product | Yield | Regiochemistry | Source |

|---|---|---|---|---|

| Hg(CF₃CO₂)₂/CH₃OH | Chloromercurio adduct | 67% | Anti-addition across the cyclopropane C-C bond | |

| Hg(OAc)₂/H₂O | No reaction | – | Solvent polarity inhibits reactivity |

Data Highlights :

-

Methanol enhances Hg²⁺ electrophilicity, enabling cyclopropane activation .

-

Regioselectivity is governed by the cyclopropane’s electronic asymmetry .

Comparative Reactivity Table

| Reaction Type | (4-Chlorophenyl)(cyclopropyl)methanamine | (4-Methylphenyl)(cyclopropyl)methanamine |

|---|---|---|

| Oxidation | Forms N-oxide (65%) | Forms imine (82%) |

| Hydrogenation | Ring opening (88%) | Ring intact (≤5% yield) |

| Nitration | Meta-substitution (55%) | Para-substitution (90%) |

Mechanistic Case Study: Acid-Catalyzed Isomerization

A 2024 study demonstrated that treatment with CF₃COOH induces cyclopropane ring opening via a protonated intermediate (Figure 1) :

-

Step 1 : Protonation at the cyclopropane C-C bond.

-

Step 2 : Ring cleavage to form a carbocation-amine intermediate.

-

Step 3 : Hydride shift to stabilize the allylic amine product.

This pathway is corroborated by deuterium-labeling experiments showing >90% retention of deuterium at the original cyclopropane carbon .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

(4-Chlorophenyl)(cyclopropyl)methanamine serves as a vital intermediate in the synthesis of numerous organic compounds. It is particularly useful for:

- Catalytic Functionalization of C-H Bonds : The compound can facilitate the functionalization of C-H bonds in cyclopropane derivatives, which is essential for creating more complex organic molecules.

- (4+3) Cycloadditions : It participates in (4+3) cycloaddition reactions, contributing to the synthesis of natural products.

Synthesis Methods

The synthesis typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylamine in the presence of a base like sodium hydroxide or potassium carbonate. This nucleophilic substitution reaction is often conducted under reflux conditions to ensure complete conversion.

Pharmacological Applications

Antinociceptive Activity

Research indicates that this compound exhibits potential antinociceptive (pain-relieving) properties, making it a candidate for further pharmacological studies aimed at pain management.

Anticancer Research

Recent studies have highlighted its derivatives as promising histone deacetylase inhibitors, which play a crucial role in cancer therapy. Modifications to this compound have shown effectiveness against various cancer types, including renal and thyroid neoplasms .

Biological Activity Studies

The compound has been investigated for antimicrobial and antifungal properties, showing effectiveness against pathogens such as Botrytis cinerea, indicating its potential utility in agricultural biotechnology.

Material Science

Corrosion Inhibition

Derivatives of this compound have been studied for their ability to inhibit corrosion in mild steel under acidic conditions. This application underscores its relevance in industrial processes where material degradation is a concern.

Case Study 1: Mechanistic Probes

In a study focused on the nitrosation of N,N-dialkyl aromatic amines, this compound was used as a mechanistic probe. The research demonstrated that it could produce N-alkyl-N-nitrosoaniline through specific cleavage of the cyclopropyl group, supporting mechanisms involving amine radical cation formation followed by rapid cyclopropyl ring opening.

Case Study 2: Structure-Activity Relationships

A series of structure-activity relationship studies involving modifications to this compound derivatives revealed enhanced binding affinities and selectivities for various biological targets. These studies are critical for developing new therapeutic agents with improved efficacy against diseases like cancer .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Chemistry | Building block for organic synthesis | Catalytic functionalization, cycloadditions |

| Pharmacology | Antinociceptive and anticancer activity | Potential histone deacetylase inhibitors |

| Material Science | Corrosion inhibition | Effective in acidic environments |

| Agricultural Biotechnology | Antifungal activity against Botrytis cinerea | Potential use in crop protection |

作用机制

The mechanism of action of (4-Chlorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

相似化合物的比较

(4-Chlorophenyl)(cyclopropyl)methanamine can be compared with other similar compounds, such as:

- (4-Chlorophenyl)(cyclobutyl)methanamine

- (3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride

- (4-Fluorophenyl)(cyclopropyl)methanamine hydrochloride

Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, imparts rigidity to the molecule, influencing its reactivity and interaction with biological targets.

生物活性

(4-Chlorophenyl)(cyclopropyl)methanamine is an organic compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article delves into its biological activities, including antinociceptive, anticancer, and antimicrobial properties, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN

- Molecular Weight : 183.66 g/mol

- Structural Features : The compound features a 4-chlorophenyl group attached to a cyclopropylmethanamine moiety, which is essential for its biological activity.

The precise mechanism of action for this compound is still under investigation. However, its structural characteristics suggest interactions with various biological targets, including receptors and enzymes involved in pain modulation and cellular signaling pathways.

1. Antinociceptive Activity

Research indicates that this compound exhibits significant antinociceptive properties. It has been studied for its ability to alleviate pain through various biochemical pathways, potentially involving the modulation of neurotransmitter systems.

2. Anticancer Properties

Studies have highlighted the compound's potential as a histone deacetylase inhibitor, which is crucial in cancer therapy. Modifications to the compound have led to derivatives with enhanced anticancer activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 0.5 | High cytotoxicity |

| HCT-15 | 1.2 | Moderate cytotoxicity |

| DU-145 | 0.8 | Significant inhibition |

These findings suggest that this compound and its derivatives can effectively inhibit cancer cell proliferation.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing efficacy against certain pathogens such as Botrytis cinerea, indicating potential applications in agricultural biotechnology.

Case Studies and Research Findings

- Histone Deacetylase Inhibition : A study demonstrated that derivatives of this compound could inhibit histone deacetylases, leading to altered gene expression in cancer cells and subsequent apoptosis.

- Fungal Resistance : Research indicated that the compound showed antifungal activity against Botrytis cinerea, suggesting its applicability in crop protection.

- Enzyme Interaction Studies : Ongoing studies are examining the interactions of this compound with various enzymes relevant to cancer and microbial resistance, providing insights into its potential therapeutic applications.

属性

IUPAC Name |

(4-chlorophenyl)-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLXFYJGXYAYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408973 | |

| Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123312-22-1 | |

| Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。